BenchChemオンラインストアへようこそ!

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

BACE1 inhibitor Hydroxyethylene isostere Asymmetric synthesis

Procure the definitive chiral epoxide building block for hydroxyethylene (HE) transition-state BACE1 inhibitors. This compound provides the essential (S,R) stereochemistry via asymmetric anti-aldol chemistry, ensuring the correct (2R,3R) configuration in the final inhibitor. Unlike the racemic mixture or the (S,S) epimer (CAS 388071-27-0), this specific (S,R) epoxide is indispensable for achieving target potency. The 3,5-difluoro substitution on the phenyl ring confers metabolic stability critical for Alzheimer's drug discovery. Suitable for SAR exploration of P1 ligands and process chemistry scale‑up. Available in high purity (≥98%) for medicinal chemistry and CRO applications.

Molecular Formula C15H19F2NO3
Molecular Weight 299.31 g/mol
CAS No. 362480-04-4
Cat. No. B1312600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
CAS362480-04-4
Molecular FormulaC15H19F2NO3
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2
InChIInChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
InChIKeyNKGKCDXMOMAORK-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate (CAS 362480-04-4): A Chiral Epoxide Building Block for Protease Inhibitor Synthesis


tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate (CAS 362480-04-4) is a chiral, non-racemic epoxide building block specifically designed for the synthesis of aspartic acid protease inhibitors. It features a defined (S,R) stereochemistry at its two chiral centers, which is established via an asymmetric anti-aldol reaction [1]. This compound is a key intermediate for incorporating a 3,5-difluorophenylmethyl P1 ligand into hydroxyethylene (HE) transition-state isostere-based inhibitors, a class explored for BACE1 (β-secretase) inhibition in Alzheimer's disease research [1]. Vendors commonly supply this compound at ≥ 95% purity .

Why Generic Epoxide Substitution Fails for tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate (CAS 362480-04-4)


The specific (S,R) configuration of CAS 362480-04-4 is not an arbitrary mixture of stereoisomers; it is precisely engineered to produce the (2R,3R) stereochemistry required for hydroxyethylene isostere-based protease inhibitors [1]. A generic or racemic mixture, or the diastereomeric (S,S) epimer (CAS 388071-27-0), would lead to the incorrect stereochemistry in the final inhibitor, resulting in a complete loss of target potency. In the Ghosh et al. 2017 synthesis, the (S,S) epimer was specifically converted to a potent BACE1 inhibitor incorporating a hydroxyethylamine isostere, while the (S,R) epimer is dedicated to the distinct hydroxyethylene isostere class [1]. Interchanging these epimers would produce a different diastereomer of the final drug candidate with unpredictable and likely detrimental pharmacological properties. Furthermore, the 3,5-difluoro substitution on the phenyl ring is critical for metabolic stability and potency; a non-fluorinated phenyl analog would not confer the same profile as established in the development of advanced BACE1 inhibitors [1].

Head-to-Head Quantitative Differentiation of CAS 362480-04-4 Against Its Closest Diastereomer


Stereochemical Assignment: Anti-Aldol Route Yields Exclusive (2R,3R)-Configuration for Hydroxyethylene Isosteres

The (S,R) configuration of the target compound is established via a Ti-enolate mediated anti-aldol reaction of ester 11 with trans-cinnamaldehyde, providing anti-aldol product 15 as a single stereoisomer by 1H- and 13C-NMR analysis [1]. This exclusive stereochemistry is essential for constructing hydroxyethylene isostere-based BACE1 inhibitors, where the (2R,3R) configuration of the final epoxide is required [1]. In contrast, the diastereomeric (S,S) epimer (CAS 388071-27-0) is synthesized via a syn-aldol route using Evans' chiral auxiliary with benzyloxyacetaldehyde, resulting in a 60% yield of the syn-aldol product 12 as a single diastereomer [1]. This highlights the divergent synthetic strategies and stereochemical outcomes for the two building blocks.

BACE1 inhibitor Hydroxyethylene isostere Asymmetric synthesis

Comparative Overall Synthesis Efficiency: Final Epoxide Yields vs. (S,S)-Epimer

Both the target (S,R)-epoxide 7 and the (S,S)-epoxide 4 were obtained in an equivalent 67% yield over the final two-step sequence of selective monotosylation and base-mediated epoxide ring closure from their respective diol precursors [1]. However, the overall yield to the penultimate diol intermediate is notably higher for the (S,R) route, primarily due to the more efficient anti-aldol step (96% yield for oxazolidinone 16 over 2 steps vs. 60% for syn-aldol product 12) [1]. This suggests a potential advantage in cumulative yield for the (S,R) target compound when comparing the full synthetic sequences.

Process chemistry Chiral epoxide BACE inhibitor

Functional Utility: Validated as a Direct Precursor to a Potent BACE1 Inhibitor Scaffold

The practical utility of the target (S,R)-epoxide 7 is established by its successful use as a building block for BACE1 inhibitors. While the (S,S)-epimer 4 was explicitly converted to the known BACE1 inhibitor 27 in 43% yield over three steps (ring-opening, deprotection, and coupling) [1], epoxide 7 is specified as the key intermediate for a series of inhibitors incorporating a hydroxyethylene isostere central core [1]. This demonstrates that both epimers are chemically competent building blocks, but their application diverges based on the desired transition-state mimetic in the final inhibitor. The specific ring-opening of epoxide 4 with 3-methoxybenzylamine confirms its reactivity and validates the synthetic route for the target compound class.

Drug discovery Alzheimer's disease β-Secretase

P1 Ligand Advantage: 3,5-Difluorophenylmethyl Group Enhances Potency and Metabolic Stability

Incorporation of a 3,5-difluorophenylmethyl group as the P1 ligand in BACE1 inhibitors is associated with improved potency and potential blood-brain barrier permeability compared to non-fluorinated phenyl analogs. The Ghosh et al. 2017 paper highlights advanced inhibitors 1 (BACE1 IC50 = 5 nM; Cell IC50 = 3 nM) and 2 (BACE1 IC50 = 30 nM; Cell IC50 = 3 μM) which both utilize this fluorinated P1 ligand [1]. This is a class-level observation; the fluorinated epoxide building block is essential for introducing this pharmacophore. While a direct comparator with a non-fluorinated analog is not provided in the same study, the consistent use of this motif in clinical candidates supports its selection over non-fluorinated alternatives.

Structure-Activity Relationship (SAR) Metabolic stability Blood-brain barrier

Procurement-Driven Application Scenarios for tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate (CAS 362480-04-4)


Synthesis of Hydroxyethylene Isostere-Based BACE1 Inhibitors for Alzheimer's Disease Research

This epoxide is the designated building block for creating hydroxyethylene (HE) transition-state mimetics [1]. A medicinal chemistry team aiming to develop a novel HE-based BACE1 inhibitor would specifically procure CAS 362480-04-4 to ensure the correct (2R,3R) stereochemistry in the final inhibitor. Using the (S,S) epimer would lead to a different diastereomer with an altered isostere core and likely a complete loss of target potency.

Process Chemistry Optimization for Scalable Chiral Epoxide Production

The reported anti-aldol route to this epoxide, featuring a high-yielding oxazolidinone formation (96% over 2 steps) [1], serves as a foundation for process chemistry scale-up. A CRO or pharmaceutical process chemist would select this specific route and compound for kilogram-scale synthesis of the (S,R) epoxide, leveraging its robust and efficient synthetic sequence compared to other diastereomeric routes.

Structure-Activity Relationship (SAR) Studies Exploring P1 Ligand Effects

For SAR studies focused on the P1 position of BACE1 inhibitors, this compound provides rapid access to the 3,5-difluorophenylmethyl-substituted series [1]. A researcher intending to systematically compare the effect of fluorination on potency, metabolic stability, and off-target activity would use this epoxide to synthesize a series of inhibitors, comparing them directly against non-fluorinated phenyl analogs synthesized from a similar epoxide scaffold.

Reference Standard for Diastereomeric Purity Analysis

Given that the (S,S) epimer is also a commercially available building block, a quality control or analytical development laboratory might procure CAS 362480-04-4 specifically as a reference standard to develop chiral HPLC or NMR methods capable of distinguishing and quantifying the (S,R) and (S,S) epimers in a synthetic or pharmaceutical sample.

Quote Request

Request a Quote for tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.